2-(Trifluoromethyl)thiazole-4-carboxamide

Descripción

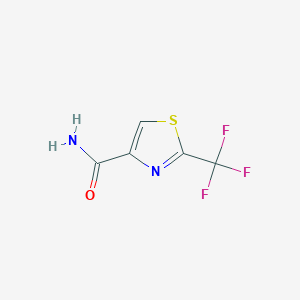

2-(Trifluoromethyl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and a carboxamide (-CONH₂) moiety at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising scaffold in medicinal chemistry and agrochemical research.

Propiedades

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)4-10-2(1-12-4)3(9)11/h1H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXOOKWTHBDCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation via Halogenation and Cyclization (Patent CN104672168B)

One well-documented industrial method involves the following key steps:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Halogenation | Trifluoroacetic ethyl acetoacetate (0.20 mol), sulfuryl chloride (0.189–0.195 mol), cooled to -15 to -8 °C, slow addition over 2–2.5 h, then warmed to 7–12 °C, reaction for 10–13 h | Formation of 2,2-dichloro trifluoroacetic ethyl acetoacetate intermediate | Residual trifluoroacetic ethyl acetoacetate recovered by vacuum distillation |

| 2. Cyclization | Addition of dehydrated alcohol (105–135 mL) and thioacetamide (0.195 mol), heated to reflux for 8–12 h | Cyclization to form thiazole ring | - |

| 3. Hydrolysis & Neutralization | Addition of 15% aqueous sodium hydroxide (100 mL), reflux for 3 h; ethanol removed under vacuum; diluted with water, acidified to pH 1 with HCl, aged 2 h | Conversion to 2-methyl-4-trifluoromethylthiazole-5-formic acid | Yield ~91.7–92.2%, HPLC purity ~98.7–99.0%, melting point 163.5–166 °C |

This method is scalable and yields high-purity product suitable for further transformations.

Preparation via Ester Hydrolysis and Amide Formation (Literature Synthesis)

An alternative laboratory-scale synthesis involves:

- Starting from ethyl 2-amino-4-carboxylate derivatives

- Protection of amino groups (e.g., Boc protection)

- Hydrolysis of ester to acid

- Coupling of acid with amines (e.g., methylamine, benzylamine) using peptide coupling agents such as EDCI and HOBt

- Deprotection and further coupling to introduce amide groups

This approach was used to synthesize 2-amino-thiazole-4-carboxamides, which are structurally related compounds, employing classic peptide coupling chemistry under mild conditions with purification by chromatography.

Preparation of 2-(Trifluoromethyl)thiazole-4-carboxamide Derivatives by Amide Coupling (ACS Omega, 2023)

For derivatives of thiazole carboxamides, the typical synthetic route involves:

- Dissolving 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid in dichloromethane (DCM)

- Adding coupling agents such as EDCI and DMAP under argon atmosphere

- Adding the amine (e.g., 3,4,5-trimethoxyaniline) and stirring for extended times (up to 48 h)

- Workup with HCl and drying agents, followed by purification via column chromatography

Yields vary between 50% and 66% depending on the amine and substituents, with detailed NMR and HRMS data confirming structure and purity.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield & Purity | Scale | Notes |

|---|---|---|---|---|---|---|

| Halogenation + Cyclization (Patent CN104672168B) | Trifluoroacetic ethyl acetoacetate, sulfuryl chloride, thioacetamide | Sulfuryl chloride, NaOH, HCl | Low temp halogenation, reflux cyclization, base hydrolysis, acidification | ~92% yield, >98% purity | Industrial scale | Efficient, high purity, scalable |

| Ester Hydrolysis + Peptide Coupling (Research) | Ethyl 2-amino-4-carboxylate derivatives | Boc protection, EDCI, HOBt, amines | Room temp coupling, reflux hydrolysis | Moderate to high yield | Lab scale | Suitable for diverse amides, mild conditions |

| Amide Coupling of Thiazole Acids (ACS Omega) | Thiazole-5-carboxylic acid derivatives | EDCI, DMAP, amines | Room temp to 48 h stirring | 50–66% yield | Lab scale | Versatile for derivative synthesis |

Research Findings and Notes

- The halogenation-cyclization method is well-suited for preparing 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, which can be further converted to carboxamide derivatives.

- Peptide coupling chemistry enables the introduction of various amide substituents, expanding the chemical diversity of thiazole carboxamides.

- Purification techniques such as vacuum distillation, acid-base extraction, and column chromatography are critical for obtaining high-purity products.

- Reaction monitoring by gas chromatography (GC) and high-performance liquid chromatography (HPLC) ensures control over reaction completion and product purity.

- The melting points and spectroscopic data (NMR, HRMS) provide reliable characterization benchmarks for these compounds.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key Research Findings :

-

Hydrolysis of ethyl esters to carboxylic acids (e.g., 2-methyl-4-trifluoromethyl thiazole-5-carboxylic acid) using NaOH (40% aqueous) achieved yields >90% under reflux conditions .

-

Acidic hydrolysis with HCl (32%) facilitated efficient conversion of intermediates in multi-step syntheses .

Nucleophilic Substitution Reactions

The thiazole ring participates in nucleophilic substitution, particularly at the 2- and 5-positions.

Key Research Findings :

-

Carboxamide derivatives (e.g., 2a–2j ) were synthesized via EDCI/DMAP-mediated coupling with substituted anilines, achieving yields of 66–92% .

-

Chlorination with SOCl₂ enabled efficient conversion of carboxylic acids to acyl chlorides for subsequent reactions .

Oxidation and Reduction Reactions

The thiazole ring and substituents undergo redox transformations.

| Reaction | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Oxidation of thiazole ring | H₂O₂, CH₃COOH, 50°C, 6 h | Thiazole sulfoxide/sulfone derivatives | |

| Reduction of amide group | LiAlH₄, THF, 0°C, 2 h | Amine derivatives (limited applicability) |

Key Research Findings :

-

Oxidation with H₂O₂ selectively modified the sulfur atom in thiazole derivatives, forming sulfoxides (e.g., for antimicrobial applications).

-

Reduction of carboxamides to amines was less efficient due to steric hindrance from the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of 2-(trifluoromethyl)thiazole-4-carboxamide exhibit promising anticancer properties. A series of novel compounds were synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds derived from 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide showed significant activity against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range .

Case Study:

A study published in 2016 synthesized several thiazole derivatives, including those based on this compound. The results indicated that specific modifications to the thiazole ring enhanced cytotoxicity against human cancer cells, suggesting a structure-activity relationship that could guide future drug design efforts .

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 0.040 | Breast Cancer |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | 0.042 | Lung Cancer |

Inhibition of Kinases

Another notable application involves the inhibition of specific kinases, such as CK1δ (Casein Kinase 1 delta). Compounds derived from thiazole structures have been identified as potent inhibitors, which may have implications in treating diseases associated with dysregulated kinase activity, including certain cancers and neurodegenerative disorders .

Agricultural Bactericides

This compound serves as an important intermediate in the synthesis of agricultural bactericides. For example, it is a precursor for thifluzamide, a fungicide used to control various plant pathogens. The synthesis process involves multiple steps, including chlorination and cyclization reactions that yield the desired thiazole derivatives .

Case Study:

A patent outlines a method for synthesizing 2-methyl-4-trifluoromethyl thiazole-5-formic acid, which is crucial for producing thifluzamide. This compound demonstrates effective antifungal properties against a range of agricultural pathogens, making it valuable for crop protection .

| Application | Product Name | Target Pathogen |

|---|---|---|

| Bactericide | Thifluzamide | Fusarium spp., Botrytis cinerea |

Synthesis Techniques

The synthesis of this compound and its derivatives typically involves several chemical reactions:

- Chlorination : Utilizing sulfuryl chloride to introduce chlorine into the thiazole structure.

- Cyclization : Reacting with thioacetamide to form the thiazole ring.

- Hydrolysis : Converting intermediates to the final carboxamide product.

These reactions are optimized to enhance yield and purity, as evidenced by various studies reporting yields exceeding 90% for certain derivatives .

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Thiazole-4-Carboxamide Derivatives

Key Observations :

- Trifluoromethyl Group : The -CF₃ group in the target compound and analogues (e.g., ) enhances metabolic stability and lipophilicity, improving membrane permeability .

- Amide vs. Ester : Carboxamide derivatives (e.g., ) generally exhibit higher biological activity than esters () due to better hydrogen-bonding capacity.

- Heteroaromatic Substituents : Pyridinyl () or benzimidazolyl groups () enhance target specificity, particularly in enzyme inhibition .

Physicochemical Properties

Actividad Biológica

2-(Trifluoromethyl)thiazole-4-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its structural characteristics allow it to interact with various biomolecules, influencing cellular processes such as signaling pathways and metabolic functions. The presence of the thiazole ring contributes to its reactivity and potential as an enzyme modulator.

The biological activity of this compound can be attributed to its ability to:

- Inhibit Enzymes : It has been shown to inhibit specific enzymes, notably those involved in cancer cell proliferation and metabolic pathways.

- Modulate Protein Interactions : The compound can alter protein-protein interactions, affecting cellular signaling cascades.

- Influence Gene Expression : It may interact with transcription factors, leading to changes in gene expression profiles associated with various diseases.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit potent anticancer properties. For instance, modifications in the thiazole structure significantly enhance cytotoxic effects against various cancer cell lines. In a study involving the National Cancer Institute's NCI-60 panel, compounds similar to this compound displayed IC50 values ranging from 0.124 µM to 3.81 µM against different cancer types, indicating strong antiproliferative activity .

| Cancer Type | IC50 (µM) |

|---|---|

| Leukemia (CCRF-CEM) | 0.124 |

| Non-Small Cell Lung Cancer (NCI-H522) | 3.81 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from thiazole structures exhibited moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE, showcasing potential as therapeutic agents for neurodegenerative diseases .

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 27.04 - 106.75 |

| BuChE | 58.01 - 277.48 |

Case Studies

- Antiproliferative Effects : A study on a series of thiazole derivatives showed that structural modifications could lead to enhanced cytotoxicity against prostate cancer and melanoma cells. Specifically, the introduction of aromatic groups in place of long fatty chains resulted in improved activity (IC50 = 0.021 - 0.071 µM), comparable to natural anticancer agents like Colchicine .

- Neuroprotective Potential : Another investigation revealed that certain analogues of thiazole compounds could selectively inhibit AChE more effectively than existing treatments like rivastigmine, suggesting their potential use in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(Trifluoromethyl)thiazole-4-carboxamide derivatives with high yields?

- Methodological Answer : High yields (e.g., 75–78%) are achieved via coupling reactions using acid derivatives (e.g., thiazole-4-carboxylic acid) and amines under nitrogen atmosphere. Key steps include:

- Catalysts : Copper iodide and (S)-proline for azide-alkyne cycloaddition (e.g., compound 29 synthesis) .

- Solvents : Tetrahydrofuran (THF) with triethylamine for deprotonation .

- Temperature : Reflux conditions (e.g., acetonitrile at 80°C) for cyclization .

- Purification : Silica gel chromatography and HPLC (>95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of trifluoromethyl and carboxamide groups. For example, compound 29 shows distinct shifts at δ 7.78 ppm (thiazole-H) and δ 3.72 ppm (methoxy groups) .

- ESI-MS/HPLC : Validate molecular weight (e.g., m/z 470.2 for compound 108) and purity (>98%) .

- X-ray crystallography : Resolve ambiguities in solid-state conformation (not explicitly cited but recommended for advanced studies).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .

- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine to study ring-specific interactions (e.g., compound 69 vs. 70) .

- In Silico Modeling : Use docking simulations to predict binding affinity with target enzymes (e.g., kinases or proteases) .

- Data Table :

| Derivative | Substituent | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 66 | 3,4,5-Trifluorophenyl | Anticancer (2.5 µM) | |

| Compound 108 | 4,4-Difluorocyclohexyl | Antimicrobial (8.7 µM) |

Q. What strategies resolve contradictions in NMR spectral data when analyzing trifluoromethyl thiazole derivatives?

- Methodological Answer :

- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to minimize solvent interference. For example, compound 100 shows resolved methoxy signals at δ 3.80 ppm in CDCl₃ .

- 2D NMR (COSY, HSQC) : Assign overlapping peaks in compounds with multiple aromatic substituents (e.g., compound 31’s ¹H-¹³C correlations) .

- Variable Temperature NMR : Mitigate signal broadening caused by dynamic processes (e.g., rotational isomerism in carboxamide groups).

Q. How do electronic effects of substituents influence the reactivity of the thiazole ring in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group reduces electron density at C-4, favoring nucleophilic aromatic substitution. For example, compound 29’s 4-carboxamide reacts efficiently with amines .

- Computational Analysis : Density Functional Theory (DFT) calculates charge distribution to predict reactive sites. Derivatives with 3,4,5-trimethoxybenzamido groups show enhanced electrophilicity at C-2 .

Q. What experimental approaches address low yields in coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Optimization : Screen palladium/copper catalysts for Buchwald-Hartwig amination (e.g., compound 31 synthesis at 6% yield suggests poor catalyst choice) .

- Stoichiometric Adjustments : Increase amine equivalents (e.g., 1.5–2.0 eq.) to drive reactions to completion .

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., compound 110’s 35% yield could benefit from microwave conditions) .

Notes on Data Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.